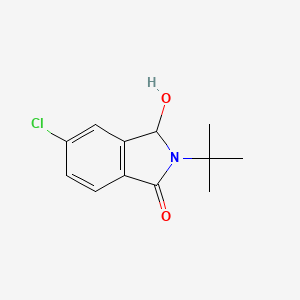
4-amino-3-fluoro-N-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-3-fluoro-N-thiazol-2-ylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide typically involves the reaction of 4-amino-3-fluorobenzoic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-amino-3-fluoro-N-thiazol-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
4-amino-3-fluoro-N-thiazol-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical intermediates
作用機序
The mechanism of action of 4-amino-3-fluoro-N-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-amino-3-fluoro-N-thiazol-2-ylbenzamide is unique due to the presence of both amino and fluoro substituents on the benzamide ring, which can enhance its biological activity and specificity compared to other thiazole derivatives .
特性
分子式 |
C10H8FN3OS |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
4-amino-3-fluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c11-7-5-6(1-2-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,12H2,(H,13,14,15) |
InChIキー |
AXZSVASBASFJIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)F)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)

![1-[4-(Trifluoromethyl)phenyl]ethanone oxime](/img/structure/B8576473.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)






![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)

![3-[3-[(hexahydro-1H-azepin-1-yl) methyl]phenoxy]-1-propanamine](/img/structure/B8576551.png)

